molecular formula C5H3ClFN B074285 5-Chloro-2-fluoropyridine CAS No. 1480-65-5

5-Chloro-2-fluoropyridine

Cat. No. B074285
Key on ui cas rn: 1480-65-5
M. Wt: 131.53 g/mol
InChI Key: ZULRQGBHWBQPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871774B2

Procedure details

To a cold (0° C.) solution of diisopropylamine (12.8 mL, 91.2 mmol) in THF (100 mL) was added butyllithium (31.9 mL of 2.5 M, 79.8 mmol) over 5 min. After 5 min, the reaction was cooled to −78° C. for 15 min. Then 5-chloro-2-fluoro-pyridine (10.0 g, 76.0 mmol) was slowly added over 5 min. The reaction was kept at −78° C. for an additional 1.5 hr. Then, morpholine-4-carbaldehyde (17.5 g, 152.1 mmol) was added rapidly. The mixture was stirred for a further 2 min and quenched with 10% citric acid and the mixture was allowed to warm to room temperature. The pH was adjusted to 5-6 with additional citric acid solution. The mixture was extracted with dichloromethane (3×200 mL) and the combined organic layers were dried over Na2SO4, filtered and concentrated. Flash chromatography (SiO2, 0-25% EtOAc-Hexanes, gradient elution) provided the desired product as an off-white crystalline solid (8.95 g, 74% yield). LC-MS shows the mass for the desired product and the corresponding hydrate: 1H NMR (300 MHz, CDCl3) δ 10.28 (d, J=8.4 Hz, 1H), 8.41 (t, J=1.4 Hz, 1H) and 8.25 (dd, J=2.7, 7.8 Hz, 1H) ppm; LC/MS Gradient 10-90%, 0.1% formic 5 min, C18/ACN, RT=2.45 min, (M+H) 159.91.
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
31.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([F:20])=[N:18][CH:19]=1.N1(C=O)CC[O:24][CH2:23]C1>C1COCC1>[Cl:13][C:14]1[CH:19]=[N:18][C:17]([F:20])=[C:16]([CH:15]=1)[CH:23]=[O:24]

Inputs

Step One
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
31.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)F
Step Three
Name
Quantity
17.5 g
Type
reactant
Smiles
N1(CCOCC1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was kept at −78° C. for an additional 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
quenched with 10% citric acid
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Flash chromatography (SiO2, 0-25% EtOAc-Hexanes, gradient elution)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=NC(=C(C=O)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.95 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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